2-(Benzoyloxy)ethyl-d4 Benzoate
Description
2-(Benzoyloxy)ethyl-d4 Benzoate is a deuterated organic compound where four hydrogen atoms are replaced with deuterium isotopes. Its molecular structure consists of a benzoate ester group linked to a deuterated ethoxy chain, which is further substituted with a benzoyloxy moiety. This deuteration enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies, as deuterium substitution reduces signal interference from protonated analogs and improves metabolic stability .
The compound is commercially available (e.g., CymitQuimica) in quantities ranging from 10 mg to 100 mg, with applications in isotopic labeling and materials science research . Its non-deuterated analog, 2-(Benzoyloxy)ethyl Benzoate, shares similar chemical reactivity but lacks the isotopic labeling advantages.
Properties
Molecular Formula |
C₁₆H₁₀D₄O₄ |
|---|---|
Molecular Weight |
274.3 |
Synonyms |
1,2-Ethanediol-d4 Dibenzoate; Ethylene Glycol-d4 Dibenzoate; 2-Benzoyloxyethyl-d4 Benzoate; Benzoflex e-60-d4; Dibenzoyl Ethylene Glycol-d4; Ethanediol-d4 Dibenzoate; Ethylene-d4 Dibenzoate; Glycol-d4 dibenzoate; NSC 37158-d4; NSC 61739-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzyl Benzoate (CAS 120-51-4)
- Structure : Benzoic acid benzyl ester.
- Applications : Widely used as a pharmaceutical excipient, solvent, and fixative in perfumery.
- Key Differences :
2-(2-(Benzoyloxy)propoxy)propyl Benzoate (CAS 21956-56-9)
- Structure : Contains a propoxy-propyl chain with dual benzoyloxy groups.
- Applications : Used in adhesive formulations due to its polymer-compatible backbone.
- Key Differences: Longer alkyl chain increases hydrophobicity compared to the ethoxy chain in 2-(Benzoyloxy)ethyl-d4 Benzoate. Non-deuterated, limiting its use in spectroscopic tracking .
(R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate (R811, CAS N/A)
- Structure : Chiral dopant with a hexyloxy-substituted benzoyloxy group.
- Applications : Induces helical structures in liquid crystals for optoelectronic devices.
- Key Differences :
Comparison with Functional Analogues
Ethyl 4-(Dimethylamino) Benzoate (CAS 10287-53-3)
- Structure: Contains an electron-donating dimethylamino group.
- Applications : Co-initiator in resin cements for dental materials.
- Key Differences: Higher reactivity in photopolymerization compared to 2-(Benzoyloxy)ethyl-d4 Benzoate due to amine functionality. Non-deuterated, with superior mechanical properties in polymer matrices .
2-Methoxyethyl 4-{[(4-Methylphenoxy)acetyl]amino}benzoate (CAS MFCD02077613)
- Structure: Features a methoxyethyl chain and an acetylated amino group.
- Applications : Intermediate in pharmaceutical synthesis.
- Key Differences: Polar acetyl-amino group enhances solubility in polar solvents, unlike the lipophilic 2-(Benzoyloxy)ethyl-d4 Benzoate. No deuterium substitution, limiting NMR applications .
Deuterated vs. Non-Deuterated Analogs
Deuteration in 2-(Benzoyloxy)ethyl-d4 Benzoate introduces distinct advantages:
Data Table: Key Attributes of Comparable Benzoates
| Compound | CAS Number | Molecular Formula | Applications | Deuteration |
|---|---|---|---|---|
| 2-(Benzoyloxy)ethyl-d4 Benzoate | N/A | C₁₆H₁₂D₄O₄ | Isotopic labeling, NMR studies | Yes |
| Benzyl Benzoate | 120-51-4 | C₁₄H₁₂O₂ | Pharmaceuticals, solvents | No |
| 2-(2-(Benzoyloxy)propoxy)propyl Benzoate | 21956-56-9 | C₂₀H₂₀O₆ | Adhesive formulations | No |
| Ethyl 4-(Dimethylamino) Benzoate | 10287-53-3 | C₁₁H₁₅NO₂ | Dental resins, photopolymerization | No |
| (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate | N/A | C₃₀H₄₂O₅ | Liquid crystal chiral dopants | No |
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